molecular formula C16H13ClO2 B028432 (+)-1-(9-Fluorenyl)ethyl chloroformate CAS No. 105764-39-4

(+)-1-(9-Fluorenyl)ethyl chloroformate

Cat. No. B028432
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N
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Description

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) has emerged as a significant compound in the field of analytical chemistry, primarily as a chiral derivatizing agent. It has been utilized in various analytical applications to facilitate the chiral separation of a wide range of molecules, including endogenous substances, pharmaceuticals, and environmentally relevant compounds. The compound's versatility is underscored by its application across different analytical techniques such as liquid chromatography (LC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) (Moldovan et al., 2017).

Synthesis Analysis

The efficient synthesis of FLEC enantiomers has been achieved, facilitating its application for the resolution of chiral amines, including unusual amino acids. This advancement has allowed the routine use of FLEC in chiral analysis and peptidomimetic synthesis, demonstrating the compound's utility in both resolving chiral amines and serving as a chiral Fmoc equivalent for amino acid protection in solid-phase peptide synthesis (Camerino et al., 2013).

Molecular Structure Analysis

The molecular structure of FLEC and its derivatives has been extensively studied, with research focusing on their interaction with various metal ions like Fe3+ and Cu2+. These studies have employed fluorescence and UV/Vis absorption spectroscopies, alongside theoretical calculations, to elucidate the interactions and optical properties of FLEC in the presence of these metal ions. The insights gained from these analyses have highlighted the potential of FLEC as a fluorescent probe, offering high sensitivity and specificity in detecting metal ions (Gu et al., 2014).

Chemical Reactions and Properties

FLEC's chemical reactivity has been explored through its use in derivatization reactions, particularly for amino acid analysis. Its reaction with amino acids under mild conditions in aqueous solutions results in highly fluorescent and stable derivatives, facilitating their separation and quantification via high-performance liquid chromatography (HPLC) with fluorescence detection. This method's efficacy has been demonstrated in the analysis of hydrolysates of proteins and peptides, showcasing FLEC's significant role in bioanalytical applications (Haynes et al., 1991).

Physical Properties Analysis

The study of FLEC's physical properties, especially its interaction with metal ions, has provided insights into its utility as a fluorescent probe. The interaction between FLEC and ions like Fe3+ and Cu2+ leads to fluorescence quenching, which can be utilized to differentiate between these ions. Such properties underline the importance of understanding the physical behavior of FLEC in various analytical contexts (Gu et al., 2014).

Chemical Properties Analysis

FLEC's chemical properties, particularly its role as a chiral derivatizing agent, have been a focus of extensive research. Its application in the separation of enantiomers of α-hydroxy acids and its ability to produce stable derivatives under mild conditions highlight its versatility and efficiency in analytical chemistry (Fransson & Ragnarsson, 1998). Furthermore, its effectiveness in creating fluorescent derivatives of amino acids for HPLC analysis underscores its value in biochemical studies (Haynes et al., 1991).

Scientific Research Applications

  • It is used to introduce the 2,7-dibromo-9-fluorenylmethyl carbamate protecting group for amines, which is crucial in the synthesis of complex molecules (Mora, 2003).

  • It plays a role in elucidating the structure of carbamate derivatives formed when polyamines like ethylenediamine and putrescine react with 9-fluorenylmethyl chloroformate. This is particularly important in studies involving the functional analysis of these amines (Lu, Veening, & Coutant, 1991).

  • This compound is a useful reagent for synthesizing active esters of Fmoc-/Boc-/Z-amino acids, providing a simple, rapid, and efficient method. This application is significant in peptide synthesis and modifications (Tantry & Babu, 2004).

  • It is used for the chiral separation and detection enhancement of various compounds, such as propranolol, demonstrating its role in enhancing analytical methods and ensuring the accurate determination of chiral molecules (Lai, Mayer, & Sheehan, 1993).

  • The reagent is also involved in the derivatization of glutamate, which is widely used for determining amino acids in biological material. However, it may produce 9-fluorenylmethoxycarbonylpyroglutamate as a side-product, indicating the complexity and the need for careful handling in its applications (Keller et al., 1987).

  • It serves as a chiral derivatizing agent in various analytical applications, demonstrating its versatility and importance in the analysis of endogenous, pharmaceutical, and environmentally relevant molecules (Moldovan et al., 2017).

Safety And Hazards

The compound is classified as dangerous with hazard statements H225 - H318 - H336 . This means it is highly flammable, causes serious eye damage, and may cause drowsiness or dizziness . Safety measures include avoiding ignition sources, wearing protective gloves/eye protection, and ensuring good ventilation .

properties

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910337
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS RN

107474-79-3, 154479-90-0
Record name 1-(9-Fluorenyl)ethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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